Deschloroaripiprazole, a compound structurally related to aripiprazole, is an active metabolite with significant pharmacological activity. While the provided papers do not directly discuss deschloroaripiprazole, they do provide insights into the mechanisms and applications of desipramine, a tricyclic antidepressant with structural similarities to aripiprazole. Desipramine has been shown to interact with various cellular targets and pathways, offering a window into the potential actions of related compounds like deschloroaripiprazole.
In the field of oncology, desipramine has been observed to induce a time- and dose-dependent downregulation of acid ceramidase in different cancer cell lines, suggesting a potential role in cancer therapy2. In the context of infectious diseases, desipramine has been reported to reverse chloroquine resistance in the malaria parasite Plasmodium falciparum, both in vitro and in vivo, by inhibiting a putative chloroquine efflux pump and enhancing chloroquine accumulation within the parasite4. This finding indicates a possible application of desipramine as an adjunct therapy in the treatment of chloroquine-resistant malaria.
Deschloroaripiprazole is classified as a small molecule and is part of the approved and investigational drug groups. It is primarily identified as a metabolite of aripiprazole, which is used to treat conditions such as schizophrenia and bipolar disorder. The compound's chemical formula is with a molecular weight of approximately 422.35 g/mol .
The synthesis of deschloroaripiprazole typically involves the dechlorination of aripiprazole. The basic synthetic route can be summarized as follows:
The general reaction can be represented as:
This reaction typically proceeds through a mechanism involving the formation of an intermediate that loses the chlorine atom, resulting in the formation of deschloroaripiprazole.
Deschloroaripiprazole has a complex molecular structure characterized by its piperazine ring and multiple functional groups. Key features include:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its conformational dynamics and interactions with biological targets .
Deschloroaripiprazole can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for developing new derivatives with enhanced pharmacological properties.
Deschloroaripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2A receptors. This dual action contributes to its therapeutic effects in managing psychiatric disorders:
The pharmacokinetics indicate that deschloroaripiprazole has a long half-life, contributing to sustained therapeutic effects .
Deschloroaripiprazole exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Deschloroaripiprazole has several scientific applications:
Deschloroaripiprazole (C₂₃H₂₈ClN₃O₂) is a structural analog of aripiprazole distinguished by the absence of one chlorine atom from the 2,3-dichlorophenylpiperazine moiety [3] [5]. Its molecular architecture comprises three pharmacophoric elements: a quinolinone core, a piperazine linker, and a monochlorophenyl group. The chlorine atom at the phenyl ring’s 3-position serves as a critical halogen bond donor, forming interactions with electron-rich residues in biological targets. Experimental data demonstrate that halogen removal reduces binding affinity for human serum albumin (HSA) by 59-fold compared to aripiprazole (Table 1), underscoring chlorine’s role in stabilizing ligand-receptor complexes through σ-hole interactions [5] [8].
Table 1: Binding Affinity Parameters for Aripiprazole Analogs with Human Serum Albumin [5]
Compound | Binding Affinity (nK × 10⁶ M⁻¹) |
---|---|
Aripiprazole | 5.94 ± 0.79 |
Deschloroaripiprazole | 0.10 ± 0.01 |
3-Deschloroaripiprazole | 1.30 ± 0.07 |
2-Deschloroaripiprazole | 0.61 ± 0.11 |
Crystallographic analyses reveal that chlorine atoms in aripiprazole form halogen bonds with HSA’s Cys392 sulfur atom (distance: 3.4–3.6 Å), analogous to diazepam-HSA complexes [5]. Deschloroaripiprazole’s reduced halogen bonding capacity alters electron density distribution, evidenced by reversed extrinsic Cotton effects in circular dichroism (CD) spectroscopy at 268 nm and 296 nm [2].
The chlorine-deficient structure of deschloroaripiprazole fundamentally alters its biophysical behavior relative to aripiprazole:
X-ray crystallography of deschloroaripiprazole bound to HSA (PDB resolution: 2.10 Å) reveals key structural insights [2]:
Table 2: Crystallographic Data Statistics for HSA-Deschloroaripiprazole Complex [2]
Parameter | Value |
---|---|
Resolution (Å) | 2.10 |
Space Group | P21 |
Rwork (%) | 21.7 |
Rfree (%) | 25.5 |
Halogen Bond Distance | Not observed |
Deschloroaripiprazole exhibits environment-dependent conformational flexibility:
Deschloroaripiprazole serves as a critical tool for elucidating halogen-dependent pharmacology, demonstrating how single-atom modifications alter macromolecular recognition, dynamics, and stability in biological systems.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7